6-Iodouridine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-4-1-5(14)11-9(17)12(4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2H2,(H,11,14,17)/t3-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJFLFNXVSOBKJ-YXZULKJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Pivotal Role of Nucleoside Analogs
Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. ontosight.aiacs.org These structural similarities allow them to interfere with essential cellular processes, particularly the synthesis of nucleic acids. ontosight.ai By incorporating themselves into the genetic material of viruses or cancer cells, or by inhibiting the enzymes involved in nucleic acid production, nucleoside analogs can effectively halt replication and proliferation. ontosight.aiacademie-sciences.fr This mechanism of action has made them a cornerstone of antiviral and anticancer therapies for over six decades. researchgate.net
The success of nucleoside analogs is exemplified by well-known drugs that have revolutionized the treatment of diseases like HIV and hepatitis C. academie-sciences.frresearchgate.net The versatility of this class of compounds stems from the numerous ways their structure can be modified, including alterations to the base or the sugar moiety. acs.org These modifications are key to enhancing their therapeutic properties and overcoming challenges such as drug resistance and suboptimal pharmacokinetic profiles. acs.org
A Historical Look at 6 Iodouridine Research
The journey of 6-iodouridine research began with early explorations into the synthesis and biological activities of various substituted uridine (B1682114) derivatives. Initial studies in the 1980s identified this compound and its related compounds as a new class of potential antileukemic nucleosides. jst.go.jpnih.gov This foundational work paved the way for further investigation into its therapeutic potential.
A significant breakthrough in understanding the mechanism of this compound came from the discovery of its potent inhibitory effect on the enzyme orotidine (B106555) 5'-monophosphate decarboxylase (ODCase). researchgate.nettandfonline.comresearchgate.net This enzyme is crucial for the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA production. researchgate.netresearchgate.net The monophosphate form of this compound, 6-iodo-UMP, was identified as a covalent inhibitor of ODCase, effectively shutting down this vital metabolic pathway in certain pathogens. researchgate.netkotragroup.org This discovery propelled this compound into the spotlight as a promising candidate for antimicrobial drug development.
Key Therapeutic Areas of Investigation
Classical Synthesis Routes for this compound
The preparation of this compound can be achieved through established synthetic organic chemistry methods, primarily involving the functionalization of a pre-existing uridine (B1682114) core.
Approaches via Directed Ortho Lithiation and Subsequent Electrophilic Iodination
A prominent method for the synthesis of this compound involves a directed ortho lithiation strategy. nih.govtandfonline.comjst.go.jp This approach leverages the directing-metalating ability of certain functional groups on the uridine molecule to achieve regioselective deprotonation at the C6 position, followed by quenching with an electrophilic iodine source.
The process typically begins with the protection of the hydroxyl groups on the ribose moiety of uridine. Common protecting groups include isopropylidene and methoxymethyl (MOM) groups. nih.govresearchgate.net For instance, uridine can be converted to 2',3'-O-isopropylideneuridine, which is then further protected at the 5'-hydroxyl position with a MOM group to yield 2',3'-O-isopropylidene-5'-O-methoxymethyluridine. nih.gov
With the protected uridine precursor in hand, the key lithiation step is performed. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is employed to deprotonate the C6 position of the uracil (B121893) ring. nih.govuwindsor.ca The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions. The lithium atom is directed to the C6 position due to the coordinating effect of the adjacent carbonyl group at C4.
Following the successful lithiation, an electrophilic iodine source, most commonly molecular iodine (I₂), is introduced to the reaction mixture. The iodine atom is then incorporated at the C6 position, yielding the protected this compound derivative. nih.gov The final step involves the removal of the protecting groups, often under acidic conditions (e.g., with trifluoroacetic acid), to afford the desired this compound. nih.gov
This methodology has been successfully applied to both uridine and 2'-deoxyuridine (B118206) derivatives, although yields for the C6-iodination have been reported to be higher for uridine derivatives. tandfonline.com
Multistep Synthesis from Protected Uridine Precursors
Beyond the direct lithiation-iodination sequence, multistep synthetic routes starting from protected uridine precursors are also commonly employed. These routes offer flexibility in the introduction of various protecting groups to modulate solubility and reactivity.
A typical sequence starts with the protection of the 2', 3', and 5'-hydroxyl groups of uridine. For example, treatment of uridine with sulfuric acid in acetone (B3395972) can yield 2',3'-O-isopropylideneuridine. researchgate.net This can be followed by the introduction of a methoxymethyl (MOM) group at the 5'-position using dimethoxymethane (B151124) and methanesulfonic acid. researchgate.net
Once the fully protected uridine is obtained, the C6-iodination can proceed as described previously via lithiation with LDA and subsequent quenching with iodine. nih.govresearchgate.net The choice of protecting groups is critical, as they must be stable to the strongly basic conditions of the lithiation step and be readily removable at the end of the synthesis without affecting the newly installed iodo group. For instance, silyl (B83357) protecting groups like t-butyldimethylsilyl (TBDMS) have been used for the 2' and 5' hydroxyls of 2'-deoxyuridine. nih.govacs.org
The final deprotection step is crucial and must be carefully controlled to avoid degradation of the product. tandfonline.com For example, while tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is often used for removing silyl protecting groups, its use in the synthesis of 6-iodo-2'-deoxyuridine has been associated with the formation of degradation products like 6-iodouracil (B1202057). nih.govacs.org
Advanced Synthetic Strategies for C6-Modified Uridine Analogs
This compound serves as a pivotal building block for the synthesis of a variety of C6-substituted uridine analogs, which are of interest for their potential biological activities. researchgate.netresearchgate.net The carbon-iodine bond at the C6 position is amenable to a range of cross-coupling and substitution reactions.
Conversion of this compound to Other C6-Substituted Derivatives (e.g., 6-Nitrouridine via Ullmann-type Synthesis)
The iodine atom at the C6 position of this compound can be displaced by various nucleophiles. An example of this is the synthesis of 6-nitrouridine. While direct nitration of uridine is often problematic, a route involving the displacement of the iodo group offers a viable alternative. This transformation can be achieved through a copper-catalyzed Ullmann-type reaction. The Ullmann reaction and its variations are powerful methods for forming carbon-heteroatom and carbon-carbon bonds, typically involving a copper catalyst and an aryl halide. byjus.comrsc.orgorganic-chemistry.org In this context, this compound acts as the aryl halide equivalent.
Another important transformation is the conversion of this compound to 6-azidouridine. This is accomplished by treating the protected this compound with sodium azide (B81097) (NaN₃), followed by deprotection. tandfonline.comresearchgate.net The resulting 6-azido derivatives are valuable for applications in "click chemistry" and as potential radiosensitizers. tandfonline.com
Palladium-Catalyzed Coupling Reactions for C6-Alkynylated Uridines (utilizing this compound as an Intermediate)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been extensively applied to modify the C6 position of uridine using this compound as a key intermediate. nih.govrsc.org The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, is particularly useful for introducing alkynyl groups at the C6 position. academie-sciences.fr
This strategy allows for the synthesis of a wide range of C6-alkynylated uridines, which are important scaffolds in medicinal chemistry. The reaction conditions are generally mild and tolerant of various functional groups, making this a versatile method for generating molecular diversity. The efficiency of these coupling reactions can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. rsc.org
Synthesis of 2',6-Disubstituted Uridine Analogs
The synthetic methodologies developed for modifying the C6 position can be combined with modifications at the sugar moiety to create 2',6-disubstituted uridine analogs. tandfonline.com For instance, starting from a 2'-modified uridine derivative, the C6-iodination can be performed, followed by further derivatization at the C6 position.
Radiochemical Synthesis and Radiolabeling of Iodinated Uridine Analogs
The development of radiolabeled nucleosides, including analogs of uridine, is crucial for applications in nuclear medicine and molecular biology. ontosight.ai These compounds serve as probes for imaging cellular processes like DNA synthesis and for therapeutic purposes. ontosight.aigoogle.com The incorporation of a radioisotope, such as Iodine-125, requires specific synthetic methodologies that ensure high radiochemical yield and purity.
Strategies for Incorporating Radioisotopes (e.g., Iodine-125) into Iodinated Nucleosides
The introduction of radioactive iodine into nucleosides can be achieved through several chemical strategies. A common approach is electrophilic radioiodination, where an electrophilic form of iodine (conceptually I⁺) attacks an activated position on the nucleoside ring. researchgate.netmdpi.com This can be accomplished using a radioiodide salt (e.g., Na[¹²⁵I]) in the presence of an oxidizing agent. mdpi.com Agents like Chloramine-T or pre-coated tubes with Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) are frequently used to oxidize the iodide anion, facilitating its electrophilic attack on the pyrimidine (B1678525) ring. researchgate.netdokumen.pub
However, for producing no-carrier-added, high-specific-activity radiopharmaceuticals, the method of choice has largely become the electrophilic iododestannylation of organotin precursors. dokumen.pubunemed.com This strategy offers a more controlled and efficient route to radioiodinated nucleosides. dokumen.pub The process generally involves the synthesis of a stable, non-radioactive organotin (typically trimethylstannyl or tri-n-butyltin) derivative of the nucleoside. This precursor is then subjected to an electrophilic substitution reaction where the tin moiety is cleaved and replaced by a radioiodine isotope, such as ¹²⁵I. nih.govnih.gov This method has proven effective for labeling various uridine analogs, yielding products with high radiochemical purity, often exceeding 99%. unemed.comnih.govsnmjournals.org The use of Iodine-125 is particularly notable; as an Auger electron emitter, it deposits its energy over a very short range, making it highly cytotoxic when incorporated into the DNA of target cells. google.comnih.govsnmjournals.org
A comparative overview of common radioiodination strategies is presented below.
| Strategy | Description | Common Reagents | Key Features |
| Direct Electrophilic Iodination | Oxidation of radioiodide to an electrophilic species which then substitutes onto an activated position of the nucleoside. | NaI, Chloramine-T, Iodogen, Hydrogen Peroxide. researchgate.netmdpi.comunemed.com | Simpler procedure; may have limitations for sensitive substrates; can result in lower specific activity. mdpi.com |
| Halogen Exchange | Replacement of a non-radioactive halogen (e.g., Br, I) or a leaving group with a radioiodide anion, often requiring heat. | NaI, Copper(I) catalyst (for aryl halides). mdpi.com | A common method for nucleophilic substitution; reaction conditions can be harsh. mdpi.com |
| Iododestannylation | Electrophilic substitution of an organotin group (e.g., -Sn(CH₃)₃) on the nucleoside with radioiodine. nih.govnih.gov | Organotin precursor, NaI, Oxidizing agent (e.g., H₂O₂/CH₃COOH). unemed.comnih.gov | Produces high specific activity, no-carrier-added products; highly efficient and clean reaction. unemed.comnih.govgoogle.com |
Preparation of Organotin Precursors for Electrophilic Iododestannylation
The synthesis of organotin precursors is a critical step for the subsequent radioiodination via iododestannylation. ontosight.ai The most common precursors are trimethylstannyl or tri-n-butyltin derivatives of nucleosides. nih.govnih.gov The general method involves the reaction of an iodinated nucleoside with an organostannane reagent, such as hexamethylditin (Sn₂(CH₃)₆) or hexa-n-butylditin. nih.govnih.gov
This reaction is typically a palladium-catalyzed cross-coupling reaction, often referred to as a Stille coupling. nih.gov For example, the synthesis of 5-trimethylstannyl-2'-deoxyuridine involves reacting 5-iodo-2'-deoxyuridine with hexamethylditin. unemed.com The reaction is carried out in an inert solvent like dioxane or ethyl acetate (B1210297) and is catalyzed by a palladium(0) complex, such as bis(triphenylphosphine)palladium(II) dichloride, under reflux conditions. nih.govsnmjournals.org The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. snmjournals.org Following the reaction, the desired organotin precursor is purified from the reaction mixture using chromatographic techniques like flash silica (B1680970) gel chromatography or high-pressure liquid chromatography (HPLC). unemed.comnih.gov
The resulting stannylated nucleosides are stable compounds that can be stored and later used for the radiolabeling step. unemed.com The iododestannylation itself is a rapid process where the precursor is mixed with a radiohalide (like Na[¹²⁵I]) and a mild oxidizing agent, leading to the efficient replacement of the tin group with the radioisotope. unemed.comnih.gov This two-step approach—synthesis of the precursor followed by radioiodination—provides a reliable pathway to a wide range of radioiodinated uridine analogs for research and clinical applications. nih.govnih.govgoogle.com
The table below summarizes the synthesis of representative organotin precursors.
| Precursor Compound | Starting Material | Key Reagents | Catalyst | Yield |
| 5-Trimethylstannyl-4'-thio-2'-deoxyuridine | 5-Iodo-4'-thio-2'-deoxyuridine | Bis(trimethyltin) | Bis(triphenylphosphine)palladium(II)dichloride | 65% snmjournals.org |
| 5-Trimethylstannyl cycloSal-derivatives | Non-radioactive iodo-analogs | Hexamethylditin | Bis(triphenylphosphine)palladium(II) dichloride | 52% - 77% nih.gov |
| 5-(trimethylstannyl)-2'-deoxyuridine | 5-Iodo-2'-deoxyuridine | Hexamethylditin | Not specified, but palladium-catalyzed | Not specified nih.gov |
Orotidine 5'-Monophosphate Decarboxylase as a Fundamental Enzyme in Pyrimidine Biosynthesis
Orotidine 5'-monophosphate decarboxylase (ODCase), also referred to as orotidylate decarboxylase, is a pivotal enzyme in the de novo biosynthesis of pyrimidine nucleotides. wikipedia.orgproteopedia.org This pathway is essential for the synthesis of DNA and RNA precursors. proteopedia.org ODCase catalyzes the final step in this pathway: the decarboxylation of orotidine 5'-monophosphate (OMP) to yield uridine 5'-monophosphate (UMP). wikipedia.orgproteopedia.orgpnas.org UMP is subsequently converted into other essential pyrimidine nucleotides, including uridine triphosphate (UTP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP). wikipedia.org
The enzymatic activity of ODCase is crucial for all organisms that synthesize pyrimidines de novo. proteopedia.org In bacteria and yeast, ODCase exists as a monofunctional enzyme. wikipedia.org However, in multicellular organisms, including humans, it is part of a bifunctional protein called UMP synthase, which also contains the catalytic activity for the preceding step, orotate (B1227488) phosphoribosyltransferase. wikipedia.orgproteopedia.orgtunonlab.comresearchgate.net
ODCase is renowned for its extraordinary catalytic efficiency, accelerating the reaction rate by a factor of 1017 compared to the uncatalyzed reaction. wikipedia.orgproteopedia.org This remarkable feat is achieved without the use of metal ions or other cofactors. wikipedia.orgnih.gov The catalytic mechanism relies on the precise positioning of charged amino acid residues within the active site. wikipedia.org The essential nature of ODCase in nucleotide metabolism makes it a significant target for therapeutic intervention, particularly in pathogens where the de novo pathway is critical for survival. acs.orgnih.govnih.gov Disruption of the gene encoding ODCase in organisms like Toxoplasma gondii leads to uracil auxotrophy and avirulence, highlighting the enzyme's importance. nih.gov
Molecular Basis of ODCase Inhibition by this compound 5'-Monophosphate (6-Iodo-UMP)
This compound 5'-monophosphate (6-Iodo-UMP), the phosphorylated form of this compound, acts as a potent and irreversible inhibitor of Orotidine 5'-Monophosphate Decarboxylase (ODCase). researchgate.netnih.govliverpool.ac.uk This inhibition is characterized by the formation of a stable, covalent bond between the inhibitor and the enzyme. researchgate.netnih.govnih.gov The irreversible nature of this interaction means that the enzyme's catalytic activity is permanently lost upon binding of 6-Iodo-UMP. researchgate.netnih.gov This covalent modification distinguishes it from competitive inhibitors that bind reversibly to the active site. researchgate.net The formation of this covalent adduct with ODCase has been demonstrated for enzymes from various species, including Methanobacterium thermoautotrophicum and the human malaria parasite, Plasmodium falciparum. researchgate.netnih.govscience.gov
The mechanism involves a nucleophilic substitution reaction where a reactive residue in the enzyme's active site attacks the C6 position of the pyrimidine ring of 6-Iodo-UMP, leading to the displacement of the iodine atom. liverpool.ac.uknih.gov This type of inhibition, where the enzyme's own catalytic machinery is used to activate the inhibitor, is often referred to as suicide inhibition. researchgate.netresearchgate.net The discovery that 6-Iodo-UMP could covalently modify ODCase was unexpected, as the enzyme's natural reaction does not proceed through a covalent intermediate. researchgate.netnih.govpdbj.org
The covalent bond formed between 6-Iodo-UMP and ODCase has been pinpointed to a specific lysine (B10760008) residue within the enzyme's active site. researchgate.netnih.govnih.gov Through detailed structural and biochemical studies, this key residue has been identified as Lys-72 in the ODCase from Methanobacterium thermoautotrophicum. researchgate.netnih.govpdbj.org In other organisms, the corresponding lysine residue, such as Lys-145, is also the target of covalent modification. ebi.ac.uk
The mechanism involves the nucleophilic attack by the ε-amino group of the active site lysine on the C6 carbon of the pyrimidine ring of 6-Iodo-UMP. researchgate.netnih.gov This attack results in the displacement of the iodine atom and the formation of a stable covalent adduct. researchgate.netnih.gov The lysine residue is part of a highly conserved catalytic motif, often a DxKxxDx sequence, which is crucial for the enzyme's normal catalytic function. researchgate.net The covalent modification of this essential lysine residue effectively and irreversibly inactivates the enzyme. researchgate.netnih.gov The ability of 6-Iodo-UMP to specifically target and covalently bind to this active site lysine underscores its potency as an inhibitor. researchgate.netresearchgate.net
The inhibition of Orotidine 5'-Monophosphate Decarboxylase (ODCase) by this compound 5'-monophosphate (6-Iodo-UMP) exhibits kinetics that are dependent on both time and the concentration of the inhibitor. researchgate.netnih.govpdbj.orgacs.org This kinetic profile is a hallmark of irreversible covalent inhibitors. The rate of enzyme inactivation increases with higher concentrations of 6-Iodo-UMP. nih.gov
Further kinetic analysis of related compounds has provided insights into the inhibitory mechanism. For instance, the inhibition of human ODCase by 2'-deoxy-2'-fluoro-6-iodo-UMP, a derivative of 6-Iodo-UMP, was found to have a second-order rate constant (kobs/[I]) of 0.62 ± 0.02 M−1sec−1. nih.gov In comparison, the inhibition of M. thermoautotrophicum ODCase by the same compound was significantly faster, with a rate constant of 2.0 ± 0.01 M−1sec−1. nih.gov These findings highlight the time- and concentration-dependent nature of the inhibition and suggest that the rate of covalent modification can vary between ODCase enzymes from different species.
Table: Kinetic Data for ODCase Inhibition
| Inhibitor | Enzyme Source | kobs/[I] (M−1 sec−1) |
| 6-I-UMP | M. thermoautotrophicum | 2.6 × 105 |
| 2′-F-6-I-UMP | M. thermoautotrophicum | 2.0 ± 0.01 |
| 2′-F-6-I-UMP | Human | 0.62 ± 0.02 |
Data sourced from nih.gov
The covalent nature of the interaction between this compound 5'-monophosphate (6-Iodo-UMP) and Orotidine 5'-Monophosphate Decarboxylase (ODCase) is substantiated by robust evidence from mass spectrometry and X-ray crystallography. researchgate.netnih.govnih.gov
Mass spectral analysis of the ODCase enzyme after incubation with 6-Iodo-UMP reveals a distinct increase in the molecular weight of the protein. researchgate.netnih.gov This mass shift corresponds to the addition of the UMP moiety from the inhibitor, accompanied by the loss of the iodine atom and two protons, confirming the formation of a covalent enzyme-inhibitor complex. researchgate.netnih.govscience.gov
X-ray crystallography has provided atomic-level detail of this covalent adduct. researchgate.netnih.govpdbj.org The crystal structure of the complex between ODCase from Methanobacterium thermoautotrophicum and 6-Iodo-UMP, resolved at 1.6 Å, clearly shows a covalent bond between the ε-amino group of the active site residue Lys-72 and the C6 carbon of the inhibitor's pyrimidine ring. researchgate.netnih.govpdbj.org This direct visualization of the covalent linkage provides unequivocal proof of the inhibitory mechanism. researchgate.netnih.gov Similar crystallographic studies with related inhibitors and mutant enzymes have further elucidated the structural basis for this covalent modification. nih.gov
Time- and Concentration-Dependent Inhibition Kinetics
Enzymatic Specificity and Selectivity of 6-Iodo-UMP Against Pathogen-Derived ODCase
This compound 5'-monophosphate (6-Iodo-UMP) and its nucleoside precursor, this compound, have demonstrated notable specificity and selectivity for Orotidine 5'-Monophosphate Decarboxylase (ODCase) from pathogenic organisms, particularly the malaria parasite Plasmodium falciparum. researchgate.netresearchgate.netnih.gov This selectivity is a critical attribute for the development of antimicrobial agents, as it minimizes effects on the host's corresponding enzyme.
Studies have shown that this compound exhibits potent antimalarial activity against P. falciparum isolates. researchgate.netnih.gov Specifically, it displayed IC50 values of 4.4 ± 1.3 µM and 6.2 ± 0.7 µM against the ItG and 3D7 strains of P. falciparum, respectively. researchgate.netnih.govpdbj.orgacs.org Importantly, this compound was found to be approximately 100-fold more active against Plasmodium isolates than against mammalian CHO cells, indicating a significant therapeutic window. researchgate.net
Table: Inhibitory Activity of this compound against P. falciparum
| P. falciparum Isolate | IC50 (µM) |
| ItG | 4.4 ± 1.3 |
| 3D7 | 6.2 ± 0.7 |
Data sourced from researchgate.netnih.govpdbj.orgacs.org
Biological Activities and Therapeutic Efficacy of 6 Iodouridine
Antimalarial Activity
6-Iodouridine has demonstrated significant potential as an antimalarial agent, exhibiting efficacy against various species of the malaria parasite, Plasmodium. Its mechanism of action involves the inhibition of orotidine (B106555) 5'-monophosphate decarboxylase (ODCase), an essential enzyme in the pyrimidine (B1678525) biosynthesis pathway of the parasite. researchgate.netnih.gov By blocking this enzyme, this compound disrupts the synthesis of nucleotides necessary for the parasite's growth and replication. researchgate.netnih.gov
Efficacy Against Plasmodium falciparum Isolates (including Drug-Resistant Strains)
This compound has shown potent activity against laboratory-adapted strains and clinical isolates of Plasmodium falciparum, the most virulent species causing malaria in humans. nih.govacs.org Notably, it is effective against strains that have developed resistance to conventional antimalarial drugs. nih.govacs.org
Research has documented its efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (ItG) strains of P. falciparum. nih.govnih.gov In one study, the 50% inhibitory concentrations (IC50) of this compound were determined to be 6.2 µM for the 3D7 strain and 4.4 µM for the ItG strain. nih.gov Another study reported IC50 values of 27.0 ± 3.9 μM for the 3D7 strain and 1.2 ± 0.2 μM for the ItG strain. acs.org The compound has also demonstrated activity against mefloquine-resistant and other multidrug-resistant isolates. researchgate.net While it inhibited drug-resistant isolates like ItG and KC98 at low micromolar concentrations, multidrug-resistant isolates such as MB and SB showed less susceptibility. researchgate.net
| Strain | Resistance Profile | IC50 (µM) | Reference |
|---|---|---|---|
| 3D7 | Chloroquine-Sensitive | 6.2 ± 0.7 | nih.gov |
| ItG | Chloroquine-Resistant | 4.4 ± 1.3 | nih.gov |
| 3D7 | Chloroquine-Sensitive | 27.0 ± 3.9 | acs.org |
| ItG | Chloroquine-Resistant | 1.2 ± 0.2 | acs.org |
Efficacy in Murine Models of Malaria (e.g., Plasmodium chabaudi chabaudi)
In vivo studies using murine models of malaria have corroborated the antimalarial efficacy of this compound. The compound has been shown to be effective in mice infected with Plasmodium chabaudi chabaudi, a rodent malaria parasite that serves as a model for human malaria. researchgate.netnih.govacs.org Treatment with this compound in these models has resulted in a reduction of parasitemia, indicating its potential for therapeutic use. researchgate.netnih.gov It is noteworthy that P. falciparum has been observed to be more sensitive to this compound than the rodent malaria parasites Plasmodium berghei and Plasmodium chabaudi chabaudi. researchgate.net
Investigations into the Development of Drug Resistance by Parasites
A significant advantage of this compound is its low propensity for inducing drug resistance in malaria parasites. researchgate.netnih.govacs.org Laboratory studies have shown that when P. falciparum was challenged with this compound, no rapid development of resistant parasite populations was observed. researchgate.netnih.govacs.org This suggests that the mechanism of action of this compound may be less susceptible to the rapid evolution of resistance mechanisms commonly seen with other antimalarial drugs.
Strategies for Mitigating Host Toxicity (e.g., Uridine (B1682114) Supplementation)
While this compound shows promise, potential host toxicity is a consideration. A strategy to mitigate this has been explored through uridine supplementation. researchgate.netnih.govacs.org Studies have demonstrated that the co-administration of uridine can help overcome drug-related toxicities in the host while still effectively suppressing the parasite load. researchgate.netnih.govacs.org This approach allows for the potential administration of higher, more effective doses of this compound. researchgate.net
Combination Therapy Studies with Established Antimalarial Agents (e.g., Artemisinin (B1665778), Azithromycin)
To enhance its therapeutic efficacy and potentially delay the development of resistance, this compound has been evaluated in combination with established antimalarial drugs. researchgate.netnih.gov
With Artemisinin: In vitro, this compound exhibited an additive effect when combined with artemisinin. researchgate.net In vivo studies in malaria mouse models also showed a beneficial outcome with this combination, leading to a drop in parasitemia during treatment. However, a "rebound effect" with a sharp increase in parasitemia was observed after the treatment was stopped, which may be attributed to the short half-life of artemisinin. researchgate.net
With Azithromycin (B1666446): The combination of this compound with azithromycin proved to be significantly more effective than either drug used alone. researchgate.netnih.gov Importantly, this combination did not result in the "rebound effect" seen with artemisinin, likely due to the longer half-life of azithromycin. researchgate.net
Prodrug Development for Enhanced Therapeutic Profiles
To improve the therapeutic properties of this compound, research has focused on the development of prodrugs. nih.govacs.org Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach can enhance properties such as solubility, absorption, and bioavailability.
One notable example is the propionyl ester of this compound, which has demonstrated superior antimalarial efficacy compared to the parent compound. nih.govacs.org This suggests that prodrug strategies can be effectively employed to optimize the therapeutic potential of this compound. nih.govacs.org
Design and Evaluation of Phosphoramidate (B1195095) Prodrugs of this compound
To improve the cellular uptake and pharmacokinetic properties of this compound, researchers have designed and evaluated various prodrug forms, with a significant focus on phosphoramidate derivatives. The ProTide technology, a phosphoramidate prodrug approach, has been instrumental in the development of nucleotide analogues for antiviral and anticancer therapies. This strategy involves masking the phosphate (B84403) group of the nucleotide to facilitate its entry into cells, where it is then metabolized to the active monophosphate form.
Six novel phosphoramidate prodrugs of uridine analogues, with structural modifications at the 6- and 2',6-positions, have been synthesized and evaluated. researchgate.net These prodrugs are designed to be metabolized intracellularly to the corresponding 5'-monophosphate, which is the active form that inhibits ODCase. The design of these prodrugs often involves the attachment of an amino acid ester and an aryl group to the phosphate moiety, which are cleaved by intracellular enzymes to release the active nucleotide. medivir.com The evaluation of these prodrugs includes assessing their stability, cellular permeability, and subsequent conversion to the active triphosphate form within the target cells. researchgate.netmedivir.com
In Vitro Metabolism Studies Utilizing Hepatocytes for Prodrug Screening
In vitro metabolism studies are crucial for the screening and selection of viable prodrug candidates. Hepatocytes, which are the primary site of drug metabolism, are commonly used in these studies to predict the metabolic fate of a compound in the body. For phosphoramidate prodrugs of uridine analogues like this compound, these studies are essential to understand their conversion to the active triphosphate form and to identify any potential off-target metabolites.
For instance, studies with phosphoramidate prodrugs of other uridine analogs, such as sofosbuvir, have been conducted in primary human hepatocytes. medivir.com These studies have revealed that the metabolism of these prodrugs can lead to the formation of both uridine and cytidine (B196190) triphosphates, which is a critical finding for understanding their full spectrum of activity. medivir.com While specific data on this compound prodrug metabolism in hepatocytes is not extensively detailed in the provided search results, the methodologies applied to similar compounds provide a clear framework for such evaluations. These studies typically involve incubating the prodrug with hepatocytes and analyzing the intracellular metabolites over time using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. medivir.com Such investigations are vital for predicting the in vivo efficacy and potential for liver-targeted drug delivery. google.com
Superior Efficacy and Pharmacokinetic Profiles of Specific Prodrug Forms (e.g., Propionyl Ester)
Research has demonstrated that certain prodrug formulations of this compound exhibit superior efficacy compared to the parent compound. A notable example is the propionyl ester of this compound, which has shown enhanced antimalarial efficacy. researchgate.net The rationale behind using ester prodrugs is to increase the lipophilicity of the parent drug, thereby improving its absorption and cellular uptake. nih.gov An ideal ester prodrug should be chemically stable, have good transcellular absorption, be resistant to premature hydrolysis, and be rapidly converted to the active drug after absorption. nih.gov
While specific pharmacokinetic data for the propionyl ester of this compound is not available in the provided search results, the improved efficacy suggests a more favorable pharmacokinetic profile. This could include increased bioavailability, a longer plasma half-life, and better tissue distribution compared to the parent this compound. The success of ester prodrugs for other therapeutic agents, such as the antiviral drug tenofovir, where ester forms led to significantly higher bioavailability, supports this hypothesis. frontiersin.org
Antileukemic Activity of this compound Derivatives
Efficacy Against Specific Cancer Cell Lines (e.g., Mouse Leukemia L5178Y Cells)
Derivatives of this compound have demonstrated notable antileukemic activity. A new class of 5,6-disubstituted uridines, where the C-6 position is occupied by an iodine atom, has been synthesized and shown to be effective against mouse leukemia L5178Y cells in culture. The cytotoxic effects of these compounds are attributed to their ability to interfere with the synthesis of nucleic acids, which is particularly detrimental to rapidly proliferating cancer cells. google.com The L5178Y mouse lymphoma cell line is a standard model used in mutagenicity and cytotoxicity assays for the evaluation of potential anticancer agents. nih.gov
Structure-Activity Relationships of 5,6-Disubstituted Uridines in Antileukemic Context
The antileukemic activity of uridine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how different substituents at the C-5 and C-6 positions of the uridine ring influence their cytotoxic potential. jyoungpharm.org For 5,6-disubstituted uridines, the nature of the substituent at both positions plays a crucial role in their efficacy.
For instance, the introduction of a fluorine atom at the C-5 position in conjunction with various substituents at the C-6 position has been explored. nih.gov These studies aim to identify the optimal combination of substituents that maximizes antileukemic activity while minimizing toxicity to normal cells. The insights gained from SAR studies are invaluable for the rational design of more potent and selective anticancer agents based on the uridine scaffold. jyoungpharm.org
| Compound | C-5 Substituent | C-6 Substituent | Target Cell Line | Reported Activity | Reference |
| This compound Derivative | H | I | Mouse Leukemia L5178Y | Antileukemic | google.com |
| 5-Fluoro-6-substituted Uridine | F | Various | Human Tumor Cell Lines | Cytotoxic | nih.gov |
Broader Potential as Anticancer and Antiviral Agents (in the context of ODCase inhibition)
The therapeutic potential of this compound and its derivatives extends beyond leukemia to a broader range of cancers and viral infections, primarily due to its mechanism of action as an inhibitor of orotidine 5'-monophosphate decarboxylase (ODCase). researchgate.nettandfonline.comnih.gov ODCase is a critical enzyme for the de novo synthesis of pyrimidine nucleotides, which are essential for the replication of both cancer cells and viruses. researchgate.netliverpool.ac.uktandfonline.comnih.gov
Inhibition of ODCase by the monophosphate form of this compound disrupts the supply of these essential building blocks, thereby impairing cell division and viral replication. researchgate.nettandfonline.comnih.gov This makes ODCase an attractive target for the development of a wide array of therapeutic agents. researchgate.nettandfonline.comnih.gov Consequently, inhibitors of ODCase, such as this compound, hold promise as broad-spectrum anticancer and antiviral drugs. researchgate.nettandfonline.comnih.gov
Preclinical Research and Pharmacological Considerations of 6 Iodouridine
In Vitro Potency Assessment (e.g., IC50 values against parasitic strains)
6-Iodouridine has demonstrated notable in vitro activity against various parasitic strains. Its efficacy is particularly pronounced against Plasmodium falciparum, the parasite responsible for malaria. Studies have shown that this compound exhibits potent antimalarial activity, including against drug-resistant isolates of P. falciparum. acs.org Specifically, it has an IC50 value of 4.4 µM against the chloroquine-resistant ItG strain and 6.2 µM against the chloroquine-susceptible 3D7 strain of P. falciparum. nih.gov This suggests that its mechanism of action may differ from that of traditional antimalarials like chloroquine.
The compound's inhibitory action is attributed to its role as a potent inhibitor of orotidine (B106555) 5'-monophosphate decarboxylase (ODCase), an essential enzyme in the pyrimidine (B1678525) biosynthesis pathway of the parasite. acs.orgresearchgate.net The monophosphate form of this compound acts as a covalent inhibitor of ODCase. researchgate.net Interestingly, the sensitivity to this compound appears to be higher in the human parasite P. falciparum compared to the rodent parasites Plasmodium berghei and Plasmodium chabaudi chabaudi. researchgate.net
Beyond its antimalarial properties, this compound has also been evaluated against other protozoan parasites. It has shown activity against Trypanosoma brucei rhodesiense, the causative agent of East African sleeping sickness, and Leishmania donovani, which causes visceral leishmaniasis. However, specific IC50 values for these parasites are not as consistently reported in the available literature as they are for P. falciparum.
The selectivity of this compound is a crucial aspect of its preclinical assessment. Its cytotoxicity against Chinese Hamster Ovary (CHO) cells was found to be significantly lower, with an IC50 of 366 µM, which is approximately 60-fold lower than its toxicity against P. falciparum. nih.gov This favorable selectivity index suggests a therapeutic window for its potential use as an antiparasitic agent.
Table 1: In Vitro Potency of this compound Against Parasitic Strains
| Parasite Strain | IC50 Value (µM) | Reference |
|---|---|---|
| Plasmodium falciparum (ItG strain, chloroquine-resistant) | 4.4 | nih.gov |
| Plasmodium falciparum (3D7 strain, chloroquine-susceptible) | 6.2 | nih.gov |
| Chinese Hamster Ovary (CHO) cells (for cytotoxicity comparison) | 366 | nih.gov |
In Vivo Efficacy and Therapeutic Indices in Animal Models
The in vivo efficacy of this compound has been evaluated in murine models of parasitic infections, primarily malaria. In a mouse model infected with Plasmodium chabaudi chabaudi, this compound demonstrated efficacy in suppressing the parasite load. acs.orgresearchgate.net This indicates that the compound is not only active in vitro but also retains its antiparasitic effects in a living organism.
Combination therapy studies have also been conducted to explore potential synergistic effects. In malaria mouse models, this compound showed good in vivo efficacy when combined with artemisinin (B1665778) and azithromycin (B1666446). researchgate.net With artemisinin, a drop in parasitemia was observed during treatment, although a rebound occurred after treatment cessation. researchgate.net The combination with azithromycin, which has a longer half-life, was significantly more effective than either drug alone and did not result in a rebound effect. researchgate.net
A significant finding in these in vivo studies was the ability to mitigate host toxicity. The administration of uridine (B1682114) alongside this compound was found to reduce drug-related toxicities in the mouse model. researchgate.net This allowed for the use of higher doses of this compound, potentially enhancing its therapeutic efficacy. researchgate.net
While the therapeutic index—the ratio of the toxic dose to the therapeutic dose—is a critical parameter, specific numerical values for this compound in animal models are not extensively detailed in the provided search results. However, the ability to reduce host toxicity with uridine supplementation suggests a means to improve the therapeutic window of this compound. researchgate.net The development of prodrugs, such as the propionyl ester of this compound, has also been explored and has shown superior antimalarial efficacy in vivo. acs.org
Chemical Stability and Hydrolytic Behavior of this compound
Comparative Hydrolytic Stability of this compound vs. 6-Iodo-2'-deoxyuridine and 5-Iodo-2'-deoxyuridine
The hydrolytic stability of this compound has been a subject of investigation, particularly in comparison to its deoxyribose and 5-iodo analogues. scispace.comnih.gov Research has shown that this compound is significantly more stable in aqueous solutions at room temperature than 6-iodo-2'-deoxyuridine (6IdU). scispace.comnih.govnih.govfigshare.com In fact, 6IdU is highly unstable in aqueous solution, with its signal completely disappearing during isolation by reversed-phase high-performance liquid chromatography (RP-HPLC). scispace.comnih.govnih.gov This instability is due to the rapid hydrolysis of the N-glycosidic bond. scispace.comnih.gov
In contrast, this compound demonstrates sufficient stability under similar conditions. scispace.comnih.gov The stability of 5-iodo-2'-deoxyuridine (5IdU) has also been considered in these comparative studies. scispace.comnih.gov The differences in hydrolytic stability among these compounds can be attributed to the electronic and steric effects of the 2'-hydroxy group present in the ribose moiety of this compound. scispace.comnih.gov The presence of this hydroxyl group appears to confer greater stability to the N-glycosidic bond compared to its absence in the 2'-deoxyuridine (B118206) analogue. scispace.comnih.gov
Kinetic and Computational Analysis of N-Glycosidic Bond Dissociation
Kinetic and computational studies have provided further insights into the N-glycosidic bond stability of this compound. The activation barrier for the dissociation of the N-glycosidic bond in this compound has been determined experimentally using an Arrhenius plot, which was possible due to its relative stability. scispace.comnih.govnih.govfigshare.com
Computational analyses, using methods like density functional theory (DFT), have been employed to model the hydrolysis of this compound and its analogues. nih.govacs.org For the highly unstable 6-iodo-2'-deoxyuridine, simulations of its hydrolysis kinetics indicated that a thermodynamic equilibrium is reached within seconds, leading to the quantitative release of 6-iodouracil (B1202057). scispace.comnih.govnih.gov These computational models, validated by experimental observations for this compound, help to explain the profound instability of 6IdU. acs.org The calculated activation Gibbs free energy for the heterolytic dissociation of the C1'–N1 glycosidic bond provides a quantitative measure of this stability difference. acs.org
Metabolic Fate and Intracellular Phosphorylation Pathways of this compound
The metabolic activation of this compound is crucial for its antiparasitic activity. Like many nucleoside analogues, it is believed to undergo intracellular phosphorylation to its active form. nih.govtandfonline.com This process is mediated by cellular kinases. The resulting phosphorylated derivatives, particularly the monophosphate form, are the active inhibitors of target enzymes like orotidine 5'-monophosphate decarboxylase (ODCase). researchgate.net
The development of phosphoramidate (B1195095) prodrugs is a strategy employed to bypass the often rate-limiting initial phosphorylation step. tandfonline.comtandfonline.com This approach can enhance the pharmacological activity of nucleoside analogues that are poor substrates for cellular kinases. tandfonline.com While not explicitly detailed for this compound in the provided results, this is a common strategy for improving the metabolic fate and efficacy of such compounds.
Advanced Molecular Investigations and Structural Biology
X-ray Crystallography of 6-Iodo-UMP/ODCase Complexes
X-ray crystallography has been instrumental in elucidating the three-dimensional structures of 6-iodo-UMP in complex with ODCase from various organisms, providing critical insights into its mechanism of inhibition. researchgate.netrcsb.org
High-Resolution Structural Elucidation of Covalent Binding
High-resolution X-ray crystal structures have unequivocally demonstrated that 6-iodo-UMP acts as a covalent inhibitor of ODCase. researchgate.netrcsb.orgnih.gov The structure of the complex between 6-iodo-UMP and ODCase from Methanobacterium thermoautotrophicum was determined at a resolution of 1.6 Å, clearly showing the formation of a covalent bond. researchgate.netrcsb.org Similarly, the complex with Plasmodium falciparum ODCase has also been structurally characterized, confirming the covalent nature of the interaction. researchgate.netembl-heidelberg.de
The covalent modification involves the formation of a bond between the C6 atom of the uridine (B1682114) ring and a conserved lysine (B10760008) residue in the active site of the enzyme. researchgate.netnih.gov This covalent adduct is formed following the loss of the iodine atom and two protons. rcsb.orgacs.org This mechanism is noteworthy as ODCase has evolved to catalyze the decarboxylation of its natural substrate, orotidine (B106555) 5'-monophosphate (OMP), without forming any covalent intermediates. rcsb.org The ability of 6-iodo-UMP to covalently modify the enzyme highlights a novel inhibitory mechanism. researchgate.net
A similar covalent interaction has been observed with the 2'-fluoro-6-iodo-UMP derivative and human ODCase, where a covalent bond is formed with Lys-125 in the active site. nih.gov This was the first instance of a 2'-fluoronucleotide being co-crystallized with its biological target. nih.gov
| PDB ID | Complex | Organism | Resolution (Å) | Key Finding |
| 2E6Y | 6-Iodo-UMP with ODCase | Methanothermobacter thermautotrophicus | 1.60 | Covalent bond formation with active site lysine. rcsb.org |
| 2QAF | 6-Iodo-UMP with ODCase | Plasmodium falciparum | --- | Covalently modified enzyme. embl-heidelberg.de |
| 3BGJ | 6-Iodo-UMP with human ODCase | Homo sapiens | --- | Covalent modification by the inhibitor. nih.gov |
| Not specified | 2'-Fluoro-6-iodo-UMP with human ODCase | Homo sapiens | --- | Covalent bond with active site Lys-125. nih.gov |
Detailed Analysis of Active Site Residue Interactions and Conformational Dynamics
The crystal structures of 6-iodo-UMP/ODCase complexes reveal a network of interactions within the active site that are crucial for binding and catalysis. researchgate.netrcsb.org The active site of ODCase features an extensive hydrogen-bonding network that interacts with the inhibitor. researchgate.net In the complex with human ODCase, the 2'-fluoro-6-iodo-UMP assumes a conformation similar to its ribosyl derivative, forming a comparable hydrogen-bonding network, with the exception of the 2' position of the ribosyl moiety. nih.gov
A key feature observed in the binding of various C6-substituted UMP analogs, including 6-iodo-UMP, is the distortion of the substituent at the C6 position. researchgate.net The bond connecting the C6 atom to its substituent is often bent out of the plane of the pyrimidine (B1678525) ring when bound to the active site. researchgate.net This distortion is considered an important aspect of the catalytic mechanism. nih.govpdbj.org
Mutational studies have further underscored the importance of specific active site residues. For instance, in Methanobacterium thermoautotrophicum ODCase, Lys72 is the residue that forms the covalent bond with 6-iodo-UMP. researchgate.netnih.gov The electrostatic network involving residues such as Lys42, Asp70, Lys72, and Asp75 is conserved across different ODCases and is believed to maintain the protonated state of the catalytic lysine. nih.gov Interestingly, certain mutants, such as D70A and D75N, when incubated with 6-iodo-UMP, also result in a covalent bond with Lys72, demonstrating the robustness of this interaction even within a perturbed active site environment. nih.govpdbj.org In contrast, the K72A mutant was found to transform 6-iodo-UMP into barbituric acid ribosyl monophosphate (BMP). nih.govpdbj.org
Computational Chemistry and Molecular Modeling
Computational methods have provided deeper insights into the mechanism of action and stability of 6-iodouridine and its derivatives.
Density Functional Theory (DFT) for Mechanism Elucidation and Stability Predictions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It has been applied to study the properties of this compound and related compounds. acs.orgnih.gov DFT calculations have been employed to understand the mechanism of hydrolysis of this compound and its 2'-deoxy analog (6IdU). acs.orgnih.gov These studies have shown that 6IdU is unstable in aqueous solutions, a critical factor considering its potential application as a radiosensitizer. acs.orgnih.gov
The calculations, using functionals like CAM-B3LYP, have helped to estimate the activation barriers for the N-glycosidic bond dissociation, providing a theoretical basis for the observed hydrolytic instability. acs.orgnih.gov For instance, the calculated activation free energy (ΔG*) for the hydrolysis of 6IdU was found to be significantly lower than that of this compound (18.0 kcal mol⁻¹ vs 24.1 kcal mol⁻¹), explaining the rapid degradation of 6IdU. acs.orgnih.gov These theoretical predictions were validated by experimental kinetic studies. acs.org
Molecular Dynamics Simulations to Assess Protein-Ligand Complex Stability
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. frontiersin.orgnih.gov MD simulations can provide valuable information on the stability of protein-ligand complexes and the dynamics of their interactions. mdpi.comnih.gov While specific MD simulation studies focusing solely on the this compound-ODCase complex are not extensively detailed in the provided context, the general application of MD simulations is to assess the stability of such complexes by analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand over the simulation period. mdpi.comnih.gov These simulations can also reveal the role of water molecules at the interface and how the interface may rearrange over time, providing a dynamic view of the binding event. frontiersin.org
Comprehensive Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity and for guiding the design of more potent and selective inhibitors. nih.gov Following the discovery of this compound as a potent inhibitor of P. falciparum ODCase, several SAR studies have been conducted on C6-substituted uridine derivatives. acs.orgnih.gov
These studies have explored a range of substituents at the C6 position of the uridine ring, including cyano, azido, amino, methyl, N-methylamino, and N,N-dimethylamino groups. acs.orgnih.gov The corresponding mononucleotides were evaluated for their inhibitory activity against plasmodial ODCase. acs.orgnih.gov
The results of these studies have shown that:
6-Azidouridine 5'-monophosphate is also a potent covalent inhibitor of P. falciparum ODCase. acs.orgnih.gov
6-Methyluridine (B57128) displayed weak antimalarial activity. acs.orgnih.gov
6-N-Methylamino and 6-N,N-dimethylamino uridine derivatives exhibited moderate antimalarial activities. acs.orgnih.gov
The introduction of a fluorine atom at the 5-position in conjunction with a 6-iodo or 6-azido group also results in covalent inhibitors of ODCase. acs.org
Impact of C6 Substitutions on ODCase Inhibition and Biological Activity
The substitution at the C6 position of the uridine ring is a critical determinant of a compound's ability to inhibit ODCase and its consequent biological activity. nih.govbenthamdirect.com A variety of C6-substituted uridine monophosphate (UMP) derivatives have demonstrated significant inhibition of this enzyme. nih.govresearchgate.net The monophosphate form of this compound, 6-iodo-UMP, is a potent covalent inhibitor of ODCase from pathogens like Plasmodium falciparum, the parasite responsible for malaria. nih.govtandfonline.comresearchgate.netaminer.cn
Investigations into the structure-activity relationships (SAR) of different C6 derivatives have provided a clearer picture of the chemical requirements for potent inhibition. acs.org Studies comparing various substituents at the C6 position have shown that the nature of the substituent profoundly influences the inhibitory mechanism and potency. For instance, 6-azidouridine 5'-monophosphate also acts as a potent covalent inhibitor of P. falciparum ODCase, while derivatives like 6-methyluridine show much weaker activity. acs.orgebi.ac.uk 6-Amino-UMP was identified as a potent inhibitor with an inhibition constant (Ki) of 840 nM. ebi.ac.uk These findings highlight that the electronic and steric properties of the C6 substituent are pivotal for the interaction with the enzyme's active site. acs.orgebi.ac.uk
The potent inhibitory action of these compounds translates into significant biological activity. This compound has demonstrated promising antimalarial activity against various P. falciparum isolates, including drug-resistant strains. researchgate.netacs.orgacs.org The inhibition of ODCase disrupts the parasite's ability to synthesize essential pyrimidine nucleotides, leading to its demise. acs.org
Table 1: Inhibitory Activity of C6-Substituted Uridine Derivatives against ODCase
| Compound | Target Organism/Enzyme | Inhibition Type | Potency/Activity |
|---|---|---|---|
| This compound 5'-monophosphate | P. falciparum ODCase | Covalent | Potent inhibitor researchgate.netacs.org |
| 6-Azidouridine 5'-monophosphate | P. falciparum ODCase | Covalent | Potent inhibitor acs.orgebi.ac.uk |
| 6-Amino-UMP | ODCase | Competitive | Ki = 840 nM ebi.ac.uk |
| 6-Cyano-UMP | ODCase | Competitive | Ki = 29 µM ebi.ac.uk |
| 6-Methyluridine | P. falciparum 3D7 isolate | - | Weak antimalarial activity acs.orgebi.ac.uk |
| 6-N-Methylamino uridine | P. falciparum | - | Moderate antimalarial activity acs.orgebi.ac.uk |
| 6-N,N-dimethylamino uridine | P. falciparum | - | Moderate antimalarial activity acs.org |
Influence of Sugar Moiety Modifications (e.g., 2'-Fluoro Substitution) on Interactions with ODCase
Modifications to the sugar moiety of uridine derivatives, in addition to C6 substitutions, can further modulate their interaction with ODCase. The introduction of a fluorine atom at the 2'-position of the ribose ring has been a key area of investigation. researchgate.netnih.gov
A study focusing on a new class of 2'-deoxy-2'-fluoro-C6-substituted UMP derivatives found that these modifications significantly influence the interaction with the enzyme. researchgate.netnih.gov Specifically, 2'-deoxy-2'-fluoro-6-iodo-UMP was shown to be a covalent inhibitor of human ODCase, with a second-order rate constant of 0.62 ± 0.02 M⁻¹s⁻¹. researchgate.netnih.gov This research confirms that the presence of the 2'-fluoro group directly impacts the chemistry at the C6 position and, consequently, the nature of the interactions within the ODCase active site. researchgate.netnih.gov While the introduction of the 2'-fluoro group does not fundamentally alter the interactions with ODCase residues, it has been noted that these interactions are weakened compared to their non-fluorinated counterparts. researchgate.net In general, the competitive inhibition of ODCases by 2'-deoxy-2'-fluoro uridine derivatives was found to be either similar to or weaker than that of the corresponding ribosyl derivatives. nih.gov
Table 2: Comparison of Inhibitory Activity for Fluorinated vs. Non-Fluorinated UMP Derivatives against ODCase
| Inhibitor | Target Enzyme | Inhibition Constant (kobs/[I] in M⁻¹sec⁻¹) |
|---|---|---|
| 6-Iodo-UMP (6-I-UMP) | M. thermoautotrophicum ODCase | 2.6 x 10⁵ nih.gov |
| 2'-Deoxy-2'-fluoro-6-iodo-UMP (2'-F-6-I-UMP) | M. thermoautotrophicum ODCase | 2.0 ± 0.01 nih.gov |
| 2'-Deoxy-2'-fluoro-6-iodo-UMP (2'-F-6-I-UMP) | Human ODCase | 0.62 ± 0.02 nih.gov |
NMR-based Conformational Analysis of this compound and 2',6-Disubstituted Uridines
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of nucleosides in solution. researchgate.netoup.com For 6-substituted uridines, including this compound, the bulky substituent at the C6 position sterically hinders free rotation around the N1-C1' glycosidic bond. This steric clash results in a strong preference for the syn conformation, where the uracil (B121893) base is positioned over the sugar ring. researchgate.netacs.org
¹H NMR spectroscopic analysis has demonstrated that for these nucleosides fixed in a syn conformation, the pentose (B10789219) (sugar) ring predominantly adopts an N-type conformation (C3'-endo). researchgate.netacs.org This is in contrast to the more flexible conformational equilibrium between N-type and S-type (C2'-endo) puckers seen in unsubstituted pyrimidine nucleosides. The C3'-endo conformation is characteristic of A-form RNA helices. The conformational rigidity imposed by the C6 substituent is a key structural feature influencing how these molecules are recognized by and interact with their biological targets, such as ODCase. researchgate.netacs.org
Emerging Research Directions and Challenges for 6 Iodouridine
Reassessment of 6-Iodouridine as a DNA Radiosensitizer
The potential for using modified nucleosides to enhance the efficacy of radiotherapy has been a long-standing area of research. Halogenated pyrimidines, in particular, have been of great interest.
The theoretical basis for considering 6-substituted pyrimidines like this compound as DNA radiosensitizers is rooted in the mechanisms of radiation-induced DNA damage. Most radiosensitizing nucleosides currently studied are 5-substituted pyrimidines. acs.org The proposed mechanism involves their incorporation into DNA, making the genetic material more susceptible to damage from hydrated electrons, which are abundant products of water radiolysis in cells. nih.gov This interaction can lead to single-strand breaks (SSBs) in the DNA. nih.gov
Computational studies, specifically using density functional theory (DFT), have suggested that 6-substituted uridine (B1682114) or cytidine (B196190) analogs could be even more effective radiosensitizers than their 5-substituted counterparts. acs.orgnih.gov These studies predicted that upon dissociative electron attachment (DEA), a process with a low activation barrier, the resulting uridine-6-yl radical could abstract a hydrogen atom from the sugar moiety of an adjacent nucleoside in the DNA strand and also from its own 2'-deoxyribose. acs.orgnih.gov This dual action would theoretically increase the frequency of DNA strand breaks compared to DNA labeled with 5-substituted pyrimidines. acs.orgnih.gov
Despite the promising theoretical rationale, experimental attempts to synthesize and study 6-iodo-2'-deoxyuridine (6IdU), the deoxyribose form that would be incorporated into DNA, revealed a significant challenge: its hydrolytic instability. acs.orgnih.gov Researchers observed that 6IdU is unstable in aqueous solutions, with a complete disappearance of the compound's signal during purification by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov
Computational and experimental studies have elucidated the reasons for this instability. The presence of the iodine atom at the C6 position of 2'-deoxyuridine (B118206) renders the compound highly susceptible to hydrolysis at ambient temperatures. acs.orgnih.gov Thermodynamic characteristics calculated at the CAM-B3LYP/DGDZVP++ level and using the polarizable continuum model (PCM) of water indicated that the release of 6-iodouracil (B1202057) (6IU) occurs quantitatively at these temperatures. nih.gov Simulations of the hydrolysis kinetics further demonstrated that a thermodynamic equilibrium is reached within seconds for 6IdU. nih.govnih.gov
In contrast, this compound (6IUrd), the ribonucleoside counterpart, was found to be sufficiently stable in aqueous solution at room temperature. nih.govnih.gov This difference in stability is attributed to the electronic and steric effects of the 2'-hydroxy group present in the ribose moiety of 6IUrd, which is absent in 6IdU. acs.orgnih.gov The general mechanism of hydrolysis involves the heterolytic dissociation of the C1'–N1 glycosidic bond. nih.gov
The high lability of the N-glycosidic bond in 6-iodo-2'-deoxyuridine has profound implications for its potential application as a DNA radiosensitizer. For any compound to be an effective radiosensitizer that acts via incorporation into DNA, it must be stable enough in an aqueous environment to be transported into the cell's cytoplasm, be phosphorylated, and then be incorporated into the newly synthesized DNA by polymerases. nih.gov The rapid hydrolysis of 6IdU means that it would likely degrade before it could be incorporated into the DNA of target cancer cells. nih.gov
The stability of the N-glycosidic bond is influenced by several factors, including the nature of the heterocyclic base and the sugar moiety. researchgate.net Generally, 2'-deoxynucleosides are significantly less stable and hydrolyze much faster than their ribonucleoside counterparts. nih.govnih.gov The type and position of substituents on the pyrimidine (B1678525) ring also play a crucial role in determining the rate of hydrolysis. nih.govnih.gov The instability of the N-glycosidic bond in 6IdU, therefore, presents a major obstacle to its use as a radiosensitizer, as its ability to be incorporated into DNA is severely compromised. nih.gov
| Compound | Theoretical Radiosensitizing Potential | Observed Stability in Aqueous Solution | Key Limiting Factor |
|---|---|---|---|
| 6-iodo-2'-deoxyuridine (6IdU) | High | Unstable | Rapid hydrolysis of N-glycosidic bond |
| This compound (6IUrd) | - | Stable at room temperature | Not incorporated into DNA |
| 5-iodo-2'-deoxyuridine (5IdU) | Moderate | Relatively stable | - |
Experimental and Computational Evidence for Hydrolytic Instability as a Limiting Factor for Radiosensitization Applications
Future Prospects in Enzyme Inhibitor Design Based on this compound Scaffold
While the journey of this compound as a DNA radiosensitizer has encountered significant hurdles, its scaffold has shown considerable promise in the design of enzyme inhibitors. A variety of C6-substituted uridine monophosphate derivatives have demonstrated excellent inhibition of orotidine (B106555) monophosphate decarboxylase (ODCase). nih.govresearchgate.net This enzyme is crucial for the de novo synthesis of pyrimidine nucleotides, making it an attractive target for antimicrobial and anticancer therapies. frontiersin.orgresearchgate.net
Specifically, this compound has been identified as a potent inhibitor of ODCase in the malaria parasite, Plasmodium falciparum. nih.govresearchgate.net Its monophosphate form, 6-iodo-UMP, acts as a covalent inhibitor of the enzyme. acs.orgfrontiersin.org The X-ray crystal structure of the enzyme-inhibitor complex has revealed that a covalent bond is formed with an active site lysine (B10760008) residue. frontiersin.org This irreversible inhibition presents a powerful mechanism for disrupting parasite viability. frontiersin.org
The success of this compound and other C6-substituted uridine derivatives, such as 6-azidouridine, as ODCase inhibitors opens up avenues for the rational design of new therapeutic agents. frontiersin.orgnih.gov The this compound scaffold provides a template that can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: Further investigation into how different substituents at the C6 position and modifications to the ribose ring affect inhibitory activity against ODCase from various pathogens. frontiersin.orgnih.gov
Targeting Other Enzymes: Exploring whether the this compound scaffold can be adapted to inhibit other key enzymes in nucleotide metabolism or other essential pathways in pathogens.
Prodrug Strategies: Designing prodrugs of this compound and its analogs to improve bioavailability and targeted delivery to the site of action. The propionyl ester of this compound, for instance, has shown superior antimalarial efficacy. nih.govnih.gov
| Compound | Inhibition Type | Antimalarial Activity |
|---|---|---|
| This compound 5'-monophosphate | Covalent | Potent |
| 6-Azidouridine 5'-monophosphate | Covalent | Potent |
| 6-Methyluridine (B57128) | - | Weak |
| 6-N-Methylamino uridine | - | Moderate |
| 6-N,N-dimethylamino uridine | - | Moderate |
Translational Research and Clinical Development Pathways for this compound-Derived Compounds in Neglected Tropical Diseases
The promising antiplasmodial activity of this compound has positioned it as a lead compound for the development of new treatments for malaria, a major neglected tropical disease. frontiersin.orgnih.gov The emergence of drug resistance to nearly all clinically used antimalarials underscores the urgent need for new classes of drugs with novel mechanisms of action. nih.govnih.gov
Translational research for this compound-derived compounds involves moving from promising laboratory findings to preclinical and eventually clinical development. Key steps in this pathway include:
Preclinical Development: This stage involves comprehensive in vitro and in vivo studies to assess the efficacy, toxicity, and pharmacokinetic profile of lead compounds. This compound has demonstrated efficacy in a mouse model of malaria and has shown promising activity against drug-resistant isolates of P. falciparum. nih.govnih.gov Importantly, studies have shown that no rapid drug-resistant populations of the parasite were observed when challenged with this compound. nih.govnih.gov
Combination Therapy Studies: To enhance efficacy and combat the development of resistance, this compound has been evaluated in combination with other antimalarial drugs. In vivo studies have shown good efficacy when combined with artemisinin (B1665778) and azithromycin (B1666446). nih.govresearchgate.net
Addressing Host Toxicity: A potential challenge with nucleoside analogs is host toxicity. Research has shown that supplementation with uridine can mitigate toxicity in the host while still allowing the compound to suppress the parasite load, enabling the administration of higher, more effective doses. nih.govnih.gov
Clinical Trials: The ultimate goal of translational research is to move promising candidates into human clinical trials. While specific clinical trial data for this compound is not yet widely available, the preclinical data provides a strong rationale for its continued development. The pathway to clinical use for any new antimalarial is long and requires significant investment and collaboration.
The journey of this compound-derived compounds from a potential radiosensitizer to a promising antimalarial highlights the often-unpredictable nature of drug discovery. The challenges of chemical stability that hindered its development in one area have not been a barrier in another, where its unique biological activity can be harnessed to combat a devastating neglected tropical disease.
Q & A
Q. What criteria should govern the selection of primary literature for benchmarking this compound’s efficacy?
- Methodology : Prioritize studies with transparent methodology (e.g., detailed IC50 protocols in supplemental data). Cross-validate results using independent datasets (e.g., ChEMBL, PubChem BioAssay). Exclude non-peer-reviewed sources (e.g., ) .
Q. How can researchers ensure reproducibility when replicating this compound’s covalent binding assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
